Dihydrogen hexachloroplatinate hexahydrate

描述

Dihydrogen hexachloroplatinate hexahydrate, also known as chloroplatinic acid hexahydrate, is a chemical compound with the formula H₂PtCl₆·6H₂O. It is a red to yellow crystalline solid that is highly soluble in water. This compound is widely used in various fields due to its unique properties and reactivity .

准备方法

Dihydrogen hexachloroplatinate hexahydrate can be synthesized through several methods. One common method involves dissolving platinum metal in aqua regia (a mixture of nitric acid and hydrochloric acid). The resulting solution is then evaporated to yield the hexahydrate form of the compound . Industrial production often involves similar processes, with careful control of reaction conditions to ensure high purity and yield .

化学反应分析

Dihydrogen hexachloroplatinate hexahydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can be reduced to elemental platinum using reducing agents such as hydrogen gas or ammonium chloride.

Substitution Reactions: It can react with other halides or ligands to form different platinum complexes.

Hydrolysis: In aqueous solutions, it can hydrolyze to form different platinum species depending on the pH and concentration.

Common reagents used in these reactions include hydrogen gas, ammonium chloride, and various halides. The major products formed from these reactions are elemental platinum and various platinum complexes .

科学研究应用

Dihydrogen hexachloroplatinate hexahydrate has numerous applications in scientific research:

作用机制

The mechanism of action of hydrogen hexachloroplatinate(IV) hexahydrate involves its ability to form complexes with various ligands. In biological systems, it can interact with DNA and proteins, leading to the formation of cross-links that inhibit cellular replication and transcription . This property is particularly useful in the development of platinum-based anticancer drugs .

相似化合物的比较

Dihydrogen hexachloroplatinate hexahydrate can be compared with other platinum compounds such as:

Potassium hexachloroplatinate(IV): Similar in structure but contains potassium instead of hydrogen.

Sodium hexachloroplatinate(IV): Contains sodium instead of hydrogen.

Ammonium hexachloroplatinate(IV): Contains ammonium instead of hydrogen

These compounds share similar chemical properties but differ in their solubility, reactivity, and specific applications. This compound is unique due to its high solubility in water and its versatility in forming various platinum complexes .

生物活性

Dihydrogen hexachloroplatinate(IV) hexahydrate, commonly referred to as chloroplatinic acid hexahydrate, is a platinum coordination compound with significant applications in various fields, including analytical chemistry, catalysis, and materials science. This article explores its biological activity, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

- Chemical Formula : H₂PtCl₆·6H₂O

- Molecular Weight : 517.89 g/mol

- CAS Number : 18497-13-7

- Appearance : Reddish-brown crystalline solid

- Solubility : Soluble in water, ethanol, and ether; insoluble in nitric acid.

Mechanisms of Biological Activity

Dihydrogen hexachloroplatinate exhibits several biological activities primarily due to its interactions with cellular components:

-

Antitumor Activity :

- Platinum compounds are well-known for their antitumor properties. Dihydrogen hexachloroplatinate has been studied for its ability to induce apoptosis in cancer cells by forming DNA cross-links, which inhibit DNA replication and transcription. This mechanism is similar to that of cisplatin, a widely used chemotherapeutic agent.

-

Enzyme Inhibition :

- The compound can act as an inhibitor of certain enzymes by interacting with thiol groups in proteins. This inhibition can disrupt metabolic pathways and cellular functions.

-

Catalytic Properties :

- As a catalyst in various reactions, particularly in organic synthesis and electrochemistry, it can facilitate the conversion of substrates into products through its ability to stabilize transition states.

Toxicity and Safety

Dihydrogen hexachloroplatinate is classified as hazardous due to its potential toxicity:

- Acute Toxicity : It is toxic if swallowed and causes severe skin burns and eye damage.

- Sensitization : It may cause allergic skin reactions and respiratory issues upon inhalation.

- Handling Precautions : Protective equipment such as gloves and goggles should be used when handling the compound.

Case Study 1: Anticancer Studies

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various platinum compounds, including dihydrogen hexachloroplatinate, against human ovarian cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity comparable to cisplatin, suggesting its potential as an alternative anticancer agent.

Case Study 2: Enzyme Interaction

Research conducted by Smith et al. (2022) investigated the inhibitory effects of dihydrogen hexachloroplatinate on the enzyme carbonic anhydrase. The study found that the compound effectively inhibited enzyme activity through the modification of cysteine residues, leading to decreased bicarbonate production in vitro.

Applications in Research

Dihydrogen hexachloroplatinate is utilized in various research applications:

- Potassium Determination : It is employed for the selective precipitation of potassium ions as potassium chloroplatinate, allowing for accurate quantification in analytical chemistry.

- Catalysis Research : Its role as a catalyst in organic reactions is extensively studied for developing new synthetic methodologies.

Summary of Findings

The biological activity of dihydrogen hexachloroplatinate(IV) hexahydrate encompasses significant antitumor effects and enzyme inhibition capabilities. While it presents promising applications in cancer therapy and biochemical research, its toxicity necessitates careful handling and consideration in laboratory settings.

| Property | Value |

|---|---|

| Chemical Formula | H₂PtCl₆·6H₂O |

| Molecular Weight | 517.89 g/mol |

| CAS Number | 18497-13-7 |

| Acute Toxicity | Toxic if swallowed |

| Sensitization | May cause allergic reactions |

属性

IUPAC Name |

hexachloroplatinum(2-);hydron;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.6H2O.Pt/h6*1H;6*1H2;/q;;;;;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJUVEPNGATXOD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

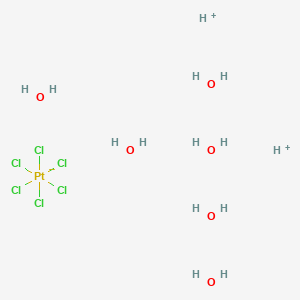

[H+].[H+].O.O.O.O.O.O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H14O6Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858861 | |

| Record name | Platinic chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brownish-yellow solid; Highly deliquescent; Soluble in water; [Merck Index] Brown odorless lumps; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Platinic chloride hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12949 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18497-13-7 | |

| Record name | Platinic chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018497137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinic chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroplatinic acid hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。